2-mercaptoethanol
Overview
Description
Mercaptoethanol, also known as 2-mercaptoethanol, is an organic compound with the chemical formula HOCH₂CH₂SH. It is a colorless liquid with a strong, unpleasant odor. Mercaptoethanol is widely used in biochemistry and molecular biology due to its ability to reduce disulfide bonds in proteins and act as a biological antioxidant by scavenging hydroxyl radicals .
Scientific Research Applications
Mercaptoethanol has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Employed in the denaturation of proteins by breaking disulfide bonds, which is essential in protein analysis techniques such as SDS-PAGE.
Medicine: Investigated for its potential antioxidant properties and its ability to modulate immune responses.
Industry: Used in the production of polyvinyl chloride (PVC) heat stabilizers and as a chain transfer agent in polymerization reactions
Mechanism of Action
Target of Action
2-Mercaptoethanol, also known as β-mercaptoethanol, BME, 2BME, or 2-ME, primarily targets disulfide bonds in proteins . It is used to reduce these bonds and can act as a biological antioxidant by scavenging hydroxyl radicals . It has been reported to interact with various proteins such as Lysozyme, Lactoylglutathione lyase, and Pyridoxine-5’-phosphate oxidase .
Mode of Action
This compound interacts with its targets by cleaving disulfide bonds that may form between thiol groups of cysteine residues in proteins . This cleavage disrupts both the tertiary and quaternary structures of proteins . In the presence of excess this compound, the equilibrium of the reaction is shifted to the right, leading to the reduction of disulfide bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the disulfide bond formation in proteins. By cleaving these bonds, this compound disrupts the protein structure, leading to changes in protein function . This action is crucial in various biochemical and cellular processes, including protein folding, stability, and function.
Pharmacokinetics
It is known that the compound is highly soluble in water due to its hydroxyl group, which also lowers its volatility .
Result of Action
The cleavage of disulfide bonds by this compound results in the disruption of protein structures . This can lead to the denaturation of proteins, allowing them to be analyzed more effectively in research settings . For instance, it ensures that a protein solution contains monomeric protein molecules, instead of disulfide-linked dimers or higher-order oligomers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reducing action on disulfide bonds is dependent on its concentration . Additionally, its unpleasant odor is less objectionable than related thiols due to its diminished vapor pressure . .
Safety and Hazards
Beta-Mercaptoethanol is classified as a flammable liquid and is toxic if swallowed or inhaled . It is fatal in contact with skin and causes skin irritation . It may cause an allergic skin reaction and serious eye damage . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure if swallowed .
Future Directions
Beta-Mercaptoethanol has been found to suppress inflammation and induce adipogenic differentiation in murine preadipocytes . It has also been found to promote osteogenesis of human mesenchymal stem cells via the sirt1-ERK pathway . These findings suggest potential future applications in the fields of inflammation, adipogenesis, and osteogenesis .
Biochemical Analysis
Biochemical Properties
2-Mercaptoethanol plays a significant role in biochemical reactions. It is used to reduce disulfide bonds that may form between thiol groups of cysteine residues in proteins . This ability to cleave disulfide bonds disrupts both the tertiary and quaternary structure of proteins , which is crucial in protein analysis to ensure that a protein solution contains monomeric protein molecules, instead of disulfide-linked dimers or higher-order oligomers .
Cellular Effects
This compound has been found to have profound effects on various types of cells. For instance, it enhances the proliferation and survival of mesenchymal stem cells at higher passage numbers . It also improves the survival and growth of lymphocytes, lymphoma cells, and some other cells, including human carcinomas . Furthermore, this compound slows down the rate of protein synthesis in rats .
Molecular Mechanism
The molecular mechanism of this compound primarily involves the reduction of disulfide bonds. In the presence of excess this compound, the following equilibrium is shifted to the right: RS–SR + 2 HOCH2CH2SH ⇌ 2 RSH + HOCH2CH2S–SCH2CH2OH . This reaction disrupts both the tertiary structure and the quaternary structure of some proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Chronic inhalation exposures at a concentration of 6 mg/m³ produced decreased oxygen consumption, lymphopenia, and neutrophilia . Despite the positive effects of adding this compound in the cell culture medium, its use is still controversial and needs continuous updates to limit its interference with experimental treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The LD50 (median lethal dose) for oral administration in rats is 244 mg/kg, and for skin administration in rabbits, it’s 150 mg/kg . Chronic inhalation exposures at a concentration of 6 mg/m³ produced decreased oxygen consumption, lymphopenia, and neutrophilia .
Transport and Distribution
Due to its solubility in water and its ability to reduce disulfide bonds, it is likely that it can be transported and distributed within cells and tissues where these bonds are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercaptoethanol is synthesized industrially by the reaction of ethylene oxide with hydrogen sulfide. The reaction is catalyzed by thiodiglycol and various zeolites . The overall reaction can be represented as:
C2H4O+H2S→HOCH2CH2SH
Industrial Production Methods
In industrial settings, the production of mercaptoethanol involves the use of large-scale reactors where ethylene oxide and hydrogen sulfide are combined under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Mercaptoethanol undergoes several types of chemical reactions, including:
Oxidation: Mercaptoethanol can be oxidized to form disulfides.
Reduction: It acts as a reducing agent, particularly in the reduction of disulfide bonds in proteins.
Substitution: Mercaptoethanol can react with aldehydes and ketones to form oxathiolanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Mercaptoethanol itself is used as a reducing agent.
Substitution: Reactions with aldehydes and ketones typically occur under mild acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Oxathiolanes.
Comparison with Similar Compounds
Mercaptoethanol is often compared with other thiol-containing compounds such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP):
Dithiothreitol (DTT): Like mercaptoethanol, DTT is used to reduce disulfide bonds in proteins.
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is an odorless reducing agent that is more stable than mercaptoethanol and DTT.
List of Similar Compounds
- Dithiothreitol (DTT)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Ethylene glycol
- 1,2-Ethanedithiol
Properties
IUPAC Name |
2-sulfanylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVVWUTYPXICAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS, Array | |
Record name | THIOGLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4628 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-MERCAPTOETHANOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026343 | |
Record name | 2-Mercaptoethanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4026343 | |
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Molecular Weight |
78.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thioglycol appears as a water-white liquid. May be toxic by ingestion, inhalation, or skin absorption., Liquid, Water-white liquid with a disagreeable odor; [Hawley] Colorless liquid with a stench; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Very unpleasant odour | |
Record name | THIOGLYCOL | |
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Record name | Ethanol, 2-mercapto- | |
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Record name | Mercaptoethanol | |
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Record name | 2-MERCAPTOETHANOL | |
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Record name | 2-Hydroxyethanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1903/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
315 to 316 °F at 742 mmHg (decomposes) (NTP, 1992), Decomp at bp 157-158 °C, 742 mm Hg, 157 °C | |
Record name | THIOGLYCOL | |
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Record name | Mercaptoethanol | |
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Record name | 2-MERCAPTOETHANOL | |
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Record name | 2-MERCAPTOETHANOL | |
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Flash Point |
165 °F (NFPA, 2010), 74 °C, 165 °F (74 °C) (open cup), 74 °C o.c. | |
Record name | THIOGLYCOL | |
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Record name | Mercaptoethanol | |
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Record name | 2-MERCAPTOETHANOL | |
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Record name | 2-MERCAPTOETHANOL | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, ether, and benzene /Pure liquid/, Miscible in most organic solvents., Miscible in water, Solubility in water: miscible, Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | THIOGLYCOL | |
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Record name | Mercaptoethanol | |
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Record name | 2-MERCAPTOETHANOL | |
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Record name | 2-MERCAPTOETHANOL | |
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Record name | 2-Hydroxyethanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1903/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.1143 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1143 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.114-1.120 (20°) | |
Record name | THIOGLYCOL | |
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Record name | 2-MERCAPTOETHANOL | |
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Record name | 2-Hydroxyethanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1903/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
2.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.69 (Air = 1), Relative vapor density (air = 1): 2.7 (calculated) | |
Record name | THIOGLYCOL | |
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Vapor Pressure |
1 mmHg at 68 °F (NTP, 1992), 1.0 [mmHg], 1.756 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 0.13 | |
Record name | THIOGLYCOL | |
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Record name | Mercaptoethanol | |
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Color/Form |
Water-white mobile liquid | |
CAS No. |
60-24-2, 155613-89-1 | |
Record name | THIOGLYCOL | |
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URL | https://cameochemicals.noaa.gov/chemical/4628 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Mercaptoethanol | |
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Record name | 2-Mercaptoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mercaptoethanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03345 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-mercaptoethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-mercapto- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cuprate(6-), [.mu.-[[2,2'-[(1-methyl-1,2-ethanediyl)bis[imino(6-fluoro-1,3,5-triazine-4,2-diyl)imino[2-(hydroxy-.kappa.O)-5-sulfo-3,1-phenylene](2,1-diazenediyl-.kappa.N2)(phenylmethylene)-2,1-diazenediyl-.kappa.N1]]bis[4-sulfobenzoato-.kappa.O]](10-)]]di-, sodium | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Mercaptoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-mercaptoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-MERCAPTOETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14R9K67URN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-MERCAPTOETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-MERCAPTOETHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-148 °F (NTP, 1992), < 25 °C | |
Record name | THIOGLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4628 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Mercaptoethanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03345 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.